4,5-Difluoro-2-hydroxybenzaldehyde
Overview
Description
4,5-Difluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 . It has a molecular weight of 158.1 and is a solid at room temperature . The IUPAC name for this compound is 4,5-difluoro-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 4,5-Difluoro-2-hydroxybenzaldehyde is 1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4,5-Difluoro-2-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 158.1 and a density of 1.5±0.1 g/cm3 . The boiling point is 224.1±35.0 °C at 760 mmHg , and the melting point is 68-72℃ .Scientific Research Applications
Synthesis Applications
4,5-Difluoro-2-hydroxybenzaldehyde has been explored in various synthesis applications. For instance, it's been investigated as a linker for solid phase organic synthesis, particularly in the synthesis of benzylic secondary amines and their derivatives such as ureas, sulfonamides, and aryl amides (Swayze, 1997). Additionally, it has shown effectiveness in reactions with alkynes, alkenes, and allenes, facilitated by a rhodium-based catalyst system, to yield 2-alkenoylphenols (Kokubo et al., 1999).
Analytical Chemistry
In the field of analytical chemistry, 4,5-Difluoro-2-hydroxybenzaldehyde has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, demonstrating selective reactivity and aiding in the detection of these compounds (Nohta et al., 1994).
Anticancer Research
Research into anticancer applications has shown that fluorinated analogues of 4,5-Difluoro-2-hydroxybenzaldehyde can be synthesized for potential use in cancer treatment. These compounds, such as fluoro combretastatins, retain cell growth inhibitory properties and are significant for their in vitro anticancer properties (Lawrence et al., 2003).
Solubility and Thermodynamics
The solubility and solution thermodynamics of 4,5-Difluoro-2-hydroxybenzaldehyde have been extensively studied, providing fundamental data for its purification process and optimization of bromination processes. The solubility data and thermodynamic studies contribute to the understanding of its solution process (Jian Wang et al., 2017).
Electrocatalysis
This compound has also been used in electrocatalysis, particularly in the oxidation of similar compounds, showing promising results in the development of stable, redox-active electropolymerized films (Pariente et al., 1994).
Environmental Monitoring
In environmental monitoring, 4,5-Difluoro-2-hydroxybenzaldehyde-based compounds have been used for the enrichment and detection of trace amounts of copper(II) ions in water samples. This is significant for monitoring and maintaining environmental safety (Fathi & Yaftian, 2009).
Safety And Hazards
4,5-Difluoro-2-hydroxybenzaldehyde may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .
properties
IUPAC Name |
4,5-difluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLWPXGNZQEUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572743 | |
Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-hydroxybenzaldehyde | |
CAS RN |
199287-52-0 | |
Record name | 4,5-Difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-difluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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